molecular formula C25H18ClN3O4S B11574295 (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

Cat. No.: B11574295
M. Wt: 491.9 g/mol
InChI Key: XWANQBBMGGURJR-XSFVSMFZSA-N
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Description

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl sulfonyl group, a dimethylphenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzenesulfonyl chloride, 2,4-dimethylphenol, and pyrido[1,2-a]pyrimidin-4-one derivatives. The reaction conditions may involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the enol form of (2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile.

Uniqueness

The uniqueness of this compound lies in its complex structure and the combination of functional groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C25H18ClN3O4S

Molecular Weight

491.9 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)sulfonyl-3-[2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile

InChI

InChI=1S/C25H18ClN3O4S/c1-16-6-11-22(17(2)13-16)33-24-21(25(30)29-12-4-3-5-23(29)28-24)14-20(15-27)34(31,32)19-9-7-18(26)8-10-19/h3-14H,1-2H3/b20-14+

InChI Key

XWANQBBMGGURJR-XSFVSMFZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=C(C=C4)Cl)C

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

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